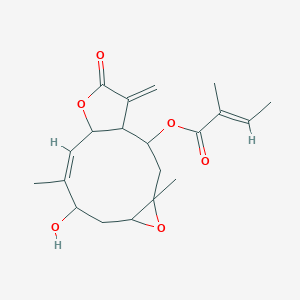![molecular formula C25H23N3O3 B227915 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MQP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MQP belongs to the class of quinoline derivatives and has been identified as a potent inhibitor of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is primarily based on its ability to inhibit various enzymes and receptors. This compound has been shown to inhibit MAO, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders.
This compound has also been shown to inhibit AChE, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting AChE, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Furthermore, this compound has been shown to inhibit NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting NMDA receptors, this compound can help alleviate symptoms of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily based on its ability to inhibit various enzymes and receptors. By inhibiting MAO, AChE, and NMDA receptors, this compound can help alleviate symptoms of various neurological disorders, including depression, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potent inhibitory effects on various enzymes and receptors. This makes this compound a valuable tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can affect the accuracy and reliability of the results.
Orientations Futures
There are several future directions for the research and development of 4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another potential direction is the identification of new therapeutic applications for this compound, including the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, future research could focus on the development of new derivatives of this compound with improved potency and selectivity for specific enzymes and receptors.
Méthodes De Synthèse
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a multistep process that involves the condensation of 7-methoxy-2-(1-piperidinyl)quinoline-3-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of various enzymes and receptors, including but not limited to, monoamine oxidase (MAO), acetylcholinesterase (AChE), and N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to exhibit potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Formule moléculaire |
C25H23N3O3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(4Z)-4-[(7-methoxy-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H23N3O3/c1-30-20-11-10-18-14-19(23(26-21(18)16-20)28-12-6-3-7-13-28)15-22-25(29)31-24(27-22)17-8-4-2-5-9-17/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3/b22-15- |
Clé InChI |
ZXCQAVUOFZHYJL-JCMHNJIXSA-N |
SMILES isomérique |
COC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
SMILES canonique |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)